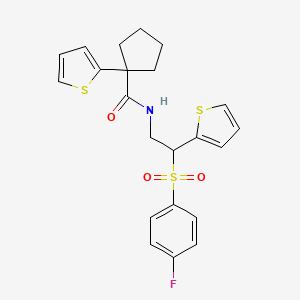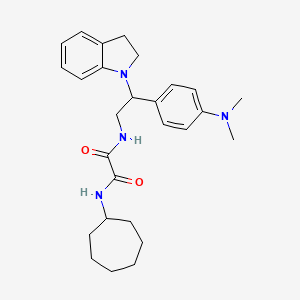
N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIOC7, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of cancer research. DIOC7 has been shown to have promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Optimization of Indole-2-carboxamides
Indole-2-carboxamides, like the compound , have been optimized for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation include a critical chain length, an electron withdrawing group, and specific amino substituents, significantly impacting binding affinity and cooperativity. This optimization led to the identification of potent CB1 allosteric modulators, highlighting the compound's potential application in modulating cannabinoid receptor activity, which could have implications for pain management, mood disorders, and neurodegenerative diseases (Khurana et al., 2014).
Hydroamination Reactions
Hydroamination reactions involving compounds with structural similarities have been studied for the synthesis of 2-substituted amino derivatives of indole. These reactions proceed under mild conditions, offering a versatile route for generating a wide range of biologically active molecules. Such synthetic strategies could be applied to produce derivatives of the compound for further biological evaluation, potentially leading to new therapeutic agents (Sobenina et al., 2010).
Novel Acid-Catalyzed Rearrangement
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement. This methodology could be relevant for synthesizing novel oxalamide derivatives, offering a new formula for anthranilic acid derivatives and oxalamides. Such derivatives could have applications in drug development, particularly in designing compounds with improved pharmacokinetic and pharmacodynamic properties (Mamedov et al., 2016).
Synthesis of Derivatives of New Condensed Systems
The synthesis of derivatives leading to new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, involves reactions that could potentially be applied to the compound . These synthetic routes open avenues for creating novel chemical entities with unique structural motifs, which could be explored for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects (Arsen'eva & Arsen'ev, 2008).
Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines
The discovery of spiro[cyclohexane-pyrano[3,4-b]indole]-amines as potent NOP and opioid receptor agonists presents an application of structural analogs in addressing pain management and neurological disorders. This discovery highlights the potential of structurally similar compounds in developing new treatments for acute and neuropathic pain (Schunk et al., 2014).
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-30(2)23-15-13-21(14-16-23)25(31-18-17-20-9-7-8-12-24(20)31)19-28-26(32)27(33)29-22-10-5-3-4-6-11-22/h7-9,12-16,22,25H,3-6,10-11,17-19H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETWLDOERUCFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)

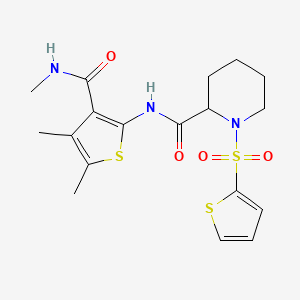
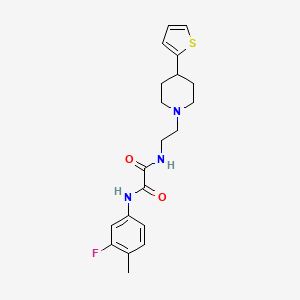
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
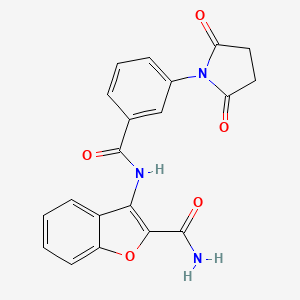
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)
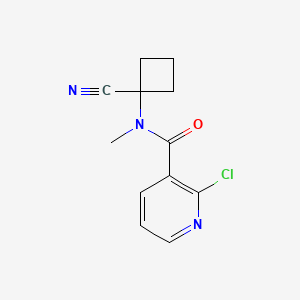
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630697.png)
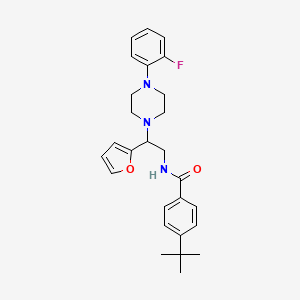
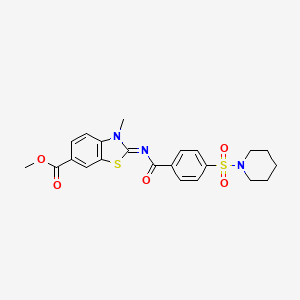
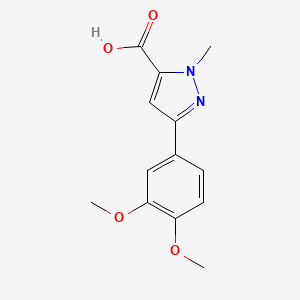
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)
